Bucladesine sodium Bucladesine sodium Bucladesine sodium is a 3',5'-cyclic purine nucleotide.
A cyclic nucleotide derivative that mimics the action of endogenous CYCLIC AMP and is capable of permeating the cell membrane. It has vasodilator properties and is used as a cardiac stimulant. (From Merck Index, 11th ed)
Brand Name: Vulcanchem
CAS No.: 19436-29-4
VCID: VC14462282
InChI: InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1/t10-,14-,15-,18-;/m1./s1
SMILES:
Molecular Formula: C18H23N5NaO8P
Molecular Weight: 491.4 g/mol

Bucladesine sodium

CAS No.: 19436-29-4

Cat. No.: VC14462282

Molecular Formula: C18H23N5NaO8P

Molecular Weight: 491.4 g/mol

* For research use only. Not for human or veterinary use.

Bucladesine sodium - 19436-29-4

Specification

CAS No. 19436-29-4
Molecular Formula C18H23N5NaO8P
Molecular Weight 491.4 g/mol
IUPAC Name sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
Standard InChI InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1/t10-,14-,15-,18-;/m1./s1
Standard InChI Key KRBZRVBLIUDQNG-JBVYASIDSA-M
Isomeric SMILES CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]
Canonical SMILES CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]

Introduction

Chemical and Structural Properties of Bucladesine Sodium

Molecular Characteristics

Bucladesine sodium (CAS 16980-89-5) is a sodium salt derivative of dibutyryl cAMP, with a molecular weight of 491.367 g/mol and the exact mass of 491.118195 . Its structure includes two butyryl groups attached to the adenosine moiety at the N6 and O2' positions, which enhance its stability and membrane permeability compared to unmodified cAMP . The compound’s stereochemistry is defined by four absolute stereocenters, contributing to its specific interactions with intracellular targets .

Table 1: Key Physicochemical Properties of Bucladesine Sodium

PropertyValue
Molecular FormulaC₁₈H₂₃N₅NaO₈P
Water Solubility50 mg/mL (H₂O)
Storage Conditions−20°C
LogP (Partition Coefficient)2.20
PSA (Polar Surface Area)176.63 Ų

Mechanism of Action: cAMP Mimicry and Intracellular Signaling

Activation of Protein Kinase A

As a cAMP analog, bucladesine sodium binds to the regulatory subunits of PKA, triggering their dissociation and releasing catalytic subunits that phosphorylate downstream targets . This activation modulates processes such as gene transcription, ion channel activity, and metabolic enzyme regulation. For example, in Leydig cells, bucladesine sodium-induced PKA activation inhibits steroidogenesis by downregulating steroidogenic acute regulatory (StAR) protein expression .

Phosphodiesterase Inhibition

Beyond mimicking cAMP, bucladesine sodium inhibits PDE enzymes, which degrade endogenous cAMP. This dual action amplifies intracellular cAMP levels, creating a sustained signaling effect. In a murine model of acute skin inflammation, bucladesine sodium reduced edema and leukocyte infiltration by elevating cAMP concentrations in dermal cells .

Equation 1: cAMP Hydrolysis by PDE
cAMPPDE5AMP\text{cAMP} \xrightarrow{\text{PDE}} 5'-\text{AMP}
Bucladesine sodium competitively inhibits this reaction, preserving cAMP pools .

Pharmacological Effects and Research Applications

Neurocognitive Enhancement

Intrahippocampal administration of bucladesine sodium (0.5–1 µg/rat) synergizes with nicotine to enhance spatial memory retention in rodents, as measured by Morris water maze performance . This effect correlates with increased hippocampal acetylcholine levels and upregulated nicotinic receptor expression .

Table 2: Neurocognitive Effects of Bucladesine Sodium in Rodents

Study ParameterBucladesine Sodium Effect
Spatial Memory Retention↑ 40–60% (vs. saline control)
Acetylcholine Levels↑ 25–30% in hippocampus
Nicotinic Receptor Density↑ 1.5-fold in cortical regions

Anti-Inflammatory Activity

In a porcine model of contact dermatitis, topical bucladesine sodium (0.1% cream) reduced erythema and epidermal thickening by 70% within 48 hours . The mechanism involves PKA-mediated suppression of NF-κB and subsequent inhibition of pro-inflammatory cytokines (TNF-α, IL-6) .

Metabolic and Renal Effects

A clinical trial administering bucladesine sodium (6 mg/kg IV) to healthy volunteers demonstrated a 36% decrease in plasma hypoxanthine and a 140% increase in urinary hypoxanthine excretion, indicating enhanced renal clearance . Uridine plasma levels dropped by 30%, suggesting hepatic uptake potentiation .

Clinical Applications and Challenges

Cardiometabolic Prospects

Preclinical data suggest that bucladesine sodium protects cardiomyocytes from ischemia-reperfusion injury by maintaining mitochondrial membrane potential (ΔΨm ≥ 80% of baseline) . Ongoing research explores its potential in metabolic syndrome, given its ability to enhance insulin sensitivity in adipocytes .

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